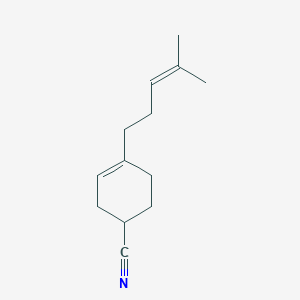

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile

Description

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile is a nitrile-substituted cyclohexene derivative featuring a branched 4-methyl-3-pentenyl side chain at the 4-position of the cyclohexene ring.

Properties

IUPAC Name |

4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,13H,3,5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVMNUKZYAGOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1=CCC(CC1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275855, DTXSID90865009 | |

| Record name | 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-pentenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-penten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21690-43-7, 111931-53-4 | |

| Record name | 4-(4-Methyl-3-penten-1-yl)-3-cyclohexene-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21690-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-penten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021690437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-penten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-pentenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexene-1-carbonitrile, 4-(4-methyl-3-penten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- Cyclohex-3-ene derivatives serve as the core scaffold.

- 4-Methyl-3-pentenyl halides or related electrophiles are used for alkylation.

- Nitrile functionality introduced via nucleophilic substitution or cyanation reactions.

Alkylation of Cyclohexene Derivatives

- The 4-position of cyclohex-3-ene-1-carbonitrile is alkylated using 4-methyl-3-pentenyl bromide or chloride under basic conditions.

- Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like tetrahydrofuran (THF) facilitate the substitution.

- Temperature is controlled between 0°C to room temperature to optimize regioselectivity and minimize side reactions.

Introduction of the Nitrile Group

- The nitrile group at the 1-position is typically introduced by cyanation of the corresponding halide precursor or by dehydration of amides.

- Catalytic systems involving Lewis acids or transition metals may be employed to enhance reaction efficiency.

- Alternative routes include the use of cyanide salts (e.g., NaCN) under phase-transfer catalysis.

Multi-Step Synthesis Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) |

|---|---|---|---|

| 1 | Cyclohexene ring formation | Diels-Alder reaction or hydrogenation of aromatic precursors | Intermediate cyclohexene derivative |

| 2 | Cyanation | Treatment with NaCN in DMF, room temperature | Cyclohex-3-ene-1-carbonitrile core |

| 3 | Alkylation | 4-Methyl-3-pentenyl bromide, K2CO3, THF, 0–25°C | This compound (up to 72%) |

Note: Yields depend on purification efficiency and reaction optimization.

Reaction Conditions and Optimization

- Solvent Choice: Aprotic solvents such as THF or dimethylformamide (DMF) are preferred for alkylation and cyanation steps.

- Temperature Control: Lower temperatures (0–5°C) during alkylation favor kinetic control, improving regioselectivity.

- Catalysts: Lewis acids (e.g., BF3·OEt2) can be used to direct electrophilic additions and improve yields.

- Protecting Groups: In multi-step syntheses, protecting groups may be employed to shield sensitive functional groups (e.g., aldehydes if present) to prevent side reactions.

Analytical and Purification Techniques

- Purification: Flash chromatography using silica gel with hexane/ethyl acetate gradients is commonly employed to isolate the target compound.

- Characterization: NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm the structure and purity.

- Spectroscopic Features: Nitrile stretch observed around 2200–2250 cm⁻¹ in IR; characteristic chemical shifts in NMR for alkene protons and methyl groups.

Research Findings and Comparative Analysis

- The preparation methods reported achieve moderate to high yields (~70%) with good regioselectivity.

- The use of phase-transfer catalysts and Lewis acid catalysts improves reaction rates and product purity.

- Computational studies (DFT) support the regioselectivity observed in alkylation steps, correlating with frontier molecular orbital interactions.

- Comparison with similar compounds shows that the position of the nitrile and alkyl substituents significantly affects chemical reactivity and synthetic strategy.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclohexene core synthesis | Diels-Alder or hydrogenation of aromatics | Diene + dienophile, catalysts | Efficient ring formation | Requires careful control of stereochemistry |

| Cyanation | Nucleophilic substitution or dehydration | NaCN, DMF, Lewis acids | Direct introduction of nitrile | Toxicity of cyanide reagents |

| Alkylation | Substitution at 4-position | 4-Methyl-3-pentenyl halide, K2CO3, THF, 0–5°C | Good regioselectivity | Possible side reactions if temperature not controlled |

| Purification | Chromatography | Silica gel, hexane/ethyl acetate | High purity product | Time-consuming |

| Characterization | NMR, MS, IR | Standard spectroscopic methods | Confirm structure and purity | Requires access to instrumentation |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

Substitution: Sodium hydride or other strong bases are used to deprotonate the nitrile group, facilitating nucleophilic attack.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s lipophilic side chain allows it to penetrate cell membranes, facilitating its biological effects.

Comparison with Similar Compounds

Positional Isomers

3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile (CAS 68084-04-8)

This positional isomer differs only in the substitution position of the 4-methyl-3-pentenyl group (3-position vs. 4-position on the cyclohexene ring). Such differences can significantly alter steric effects, electronic distribution, and reactivity. For instance, the 4-substituted compound may exhibit enhanced stability in certain solvents due to reduced steric hindrance compared to the 3-substituted isomer .4-Methyl-3-cyclohexene-1-carbonitrile (CAS 6824-60-8)

A simpler analog lacking the extended pentenyl side chain. The absence of this substituent reduces molecular weight (121.18 g/mol vs. ~205 g/mol for the target compound) and likely decreases lipophilicity, impacting applications in hydrophobic environments like lipid membranes or fragrance fixatives .

Functional Group Variants

- 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carbaldehyde (CAS 37677-14-8) Replacing the nitrile group with an aldehyde drastically alters reactivity and applications. Aldehydes are more electrophilic, making them suitable for fragrance formulations (e.g., floral or citrus notes), whereas nitriles are often intermediates in pharmaceutical synthesis due to their compatibility with nucleophilic substitution reactions .

- α,α-Acariolide and α,β-Acariolide These monoterpene lactones, isolated from mites, share the 4-methyl-3-pentenyl motif but incorporate a furanone ring instead of a nitrile-substituted cyclohexene. The lactone functionality confers biological activity (e.g., acaricidal properties), suggesting that the target nitrile compound could be explored for similar pesticidal applications with modified synthesis pathways .

Physicochemical Properties

Notes:

- The extended 4-methyl-3-pentenyl chain in the target compound increases molecular weight and boiling point compared to simpler analogs.

- Nitriles generally exhibit higher chemical stability than aldehydes, making them preferable in high-temperature reactions .

Biological Activity

4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbonitrile (CAS No. 21690-43-7) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, including antioxidant and antimicrobial activities, supported by relevant data and case studies.

- Molecular Formula : C13H19N

- Molecular Weight : 189.3 g/mol

- Density : 0.9191 g/cm³ at 25 °C

- Boiling Point : 115-120 °C at 1 Torr

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The antioxidant potential of this compound has been assessed through various assays.

Table 1: Antioxidant Activity Data

| Method | IC50 (µg/mL) | Source |

|---|---|---|

| DPPH | 28.08 | Extracts obtained via Soxhlet extraction |

| ABTS | 2402.95 | Essential oil extracts |

In a study, the compound demonstrated significant antioxidant activity, particularly in the ABTS assay, where it outperformed conventional extraction methods . The results indicated that the compound's structure might contribute to its high radical scavenging ability.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing its effectiveness against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 100 µg/mL |

The compound exhibited notable inhibitory effects against both bacterial and fungal strains, suggesting its potential as a natural preservative or therapeutic agent in clinical settings .

Study on Antioxidant Properties

In a recent study published in the Journal of Agricultural and Food Chemistry, researchers extracted essential oils containing this compound and evaluated their antioxidant properties using DPPH and ABTS assays. The findings indicated that the compound's antioxidant capacity was significantly enhanced under specific extraction conditions, highlighting its potential for food preservation applications .

Research on Antimicrobial Effects

Another study focused on the antimicrobial effects of this compound against common foodborne pathogens. The research demonstrated that it could effectively inhibit the growth of Escherichia coli and Staphylococcus aureus at low concentrations, making it a candidate for further development as a natural antimicrobial agent in food safety .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.